Ligand Synthesis: The compound is synthesized and then reacted with metal ions to form coordination complexes.
Synthesis of Explosives: The compound is used as a precursor in the synthesis of energetic materials.
Scientific Field: Pharmaceutical Sciences Application Summary: The compound is investigated for its effects on enzymes like glutaminyl cyclase, which is implicated in diseases like Alzheimer’s . Methods of Application:
Enzyme Inhibition Studies: Ethyl 1H-tetrazole-5-acetate is used to study its inhibitory effects on glutaminyl cyclase.
Experimental Procedures: The compound’s effect on the enzyme’s activity is measured using biochemical assays. Results: Findings suggest that the compound can modulate the activity of glutaminyl cyclase, which may lead to therapeutic applications.
Scientific Field: Synthetic Organic Chemistry Application Summary: The compound serves as a starting material for the synthesis of various heterocyclic compounds . Methods of Application:
Heterocycle Synthesis: Utilized in [3+2] cycloaddition reactions to create diverse tetrazole derivatives.
Experimental Procedures: Reactions are monitored using techniques like TLC and purified using chromatography. Results: Generation of a library of tetrazole-containing compounds for further exploration in drug discovery.
Scientific Field: Biochemistry Application Summary: Dilute solutions of the compound in acetonitrile are used for DNA synthesis, taking advantage of the tetrazole’s acidic nature . Methods of Application:
DNA Synthesis: The compound is used to activate nucleotides during the automated synthesis of DNA sequences.
Experimental Procedures: The process is carried out in automated DNA synthesizers under strict sequence-controlled conditions. Results: Successful synthesis of DNA strands that are used in various genetic studies and biotechnological applications.
1H-Tetrazole-1-acetic acid, ethyl ester is an organic compound with the molecular formula CHNO and a molecular weight of 156.14 g/mol. This compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom, along with an acetic acid moiety. The ethyl ester form is characterized by the presence of an ethyl group attached to the carboxylic acid portion of the molecule. It is typically a solid or liquid and may be prone to rapid combustion under certain conditions .
The synthesis of this compound typically involves the reaction of trimethylsilyl azide with glycine ethyl ester hydrochloride and trimethyl orthoformate under controlled conditions .
The synthesis of 1H-tetrazole-1-acetic acid, ethyl ester typically follows these steps:
1H-Tetrazole-1-acetic acid, ethyl ester has several applications in different fields:
Interaction studies involving 1H-tetrazole-1-acetic acid, ethyl ester primarily focus on its reactivity with other chemical entities. These studies are essential for understanding how this compound can be utilized in drug development and other applications. Investigations into its interactions with enzymes and receptors may reveal its potential therapeutic mechanisms.
Several compounds share structural similarities with 1H-tetrazole-1-acetic acid, ethyl ester. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-Chloro-1H-tetrazole-1-acetic acid, ethyl ester | CHClNO | Contains chlorine; potential antimicrobial activity |
| 1H-Tetrazole | CHN | Basic structure without acetic acid moiety |
| 5-Methyl-1H-tetrazole | CHN | Methyl substituent; alters biological activity |
The uniqueness of 1H-tetrazole-1-acetic acid, ethyl ester lies in its specific combination of structural elements that confer distinct chemical reactivity and biological properties compared to its analogs. Its ability to act as both a tetrazole and an acetic acid derivative makes it versatile for various synthetic applications.
The compound is formally named ethyl 2-(1H-tetrazol-1-yl)acetate under IUPAC guidelines. Alternative designations include:
The structure comprises:
| Property | Value | Source |
|---|---|---|
| Molecular weight | 156.14 g/mol | |
| Density | 1.337 g/cm³ | |
| Melting point | 123–127°C | |
| Boiling point | 312.3°C (predicted) | |
| X-ray diffraction data | Monoclinic P2₁/c space group |
Crystallographic studies reveal intermolecular hydrogen bonding between the ester carbonyl oxygen (O1) and tetrazole N4-H groups, stabilizing the lattice. Nuclear magnetic resonance (NMR) spectra show characteristic signals:
The first tetrazole derivatives emerged in 1885 via Bladin's cyclization of hydrazoic acid (HN₃) and hydrogen cyanide. However, 1H-tetrazole-1-acetic acid ethyl ester synthesis faced two major hurdles:
| Era | Method | Yield | Key Innovation |
|---|---|---|---|
| 1980s | Glycine ester + HN₃ + HCl | 60–70% | First scalable protocol |
| 2000s | Trimethylsilyl azide (TMSA) route | 96.2% | Avoids HN₃ generation |
| 2010s | Microwave-assisted synthesis | 98% | Reduced reaction time (15 min) |
The breakthrough came in 1980 with the patent EP0012230B1, which introduced trimethylsilyl azide (TMSA) as a safer azide source. This method achieved 96.2% yield by reacting glycine ethyl ester hydrochloride (25 kg) with TMSA (52.1 kg) in acetic acid at 70°C for 3 hours.
Quantum mechanical calculations (DFT/B3LYP) confirm the 1H-tautomer is 8.3 kcal/mol more stable than the 2H-form due to resonance stabilization between the tetrazole ring and ester group.
The [3+2] cycloaddition reaction represents the most fundamental and widely employed methodology for tetrazole core formation in the synthesis of 1H-tetrazole-1-acetic acid, ethyl ester [1] [2]. This approach involves the cycloaddition of azide species with nitrile derivatives, following the mechanism first described by Hantzsch and Vagt in 1901 [3]. The reaction proceeds through the interaction between the highest occupied molecular orbital of the azide and the lowest unoccupied molecular orbital of the nitrile, with electron-withdrawing groups enhancing the reactivity by lowering the nitrile's lowest unoccupied molecular orbital energy [3].
Traditional [3+2] cycloaddition methodologies employ sodium azide as the azide source in combination with glycine-derived nitriles or esters . The classical approach described in German patent DE-A-21 47 023 involved the reaction of glycine ester salts with sodium azide and hydrochloric acid in acetic acid . This method aimed to generate hydrazoic acid as the active cycloaddition partner, but suffered from significant safety concerns due to the explosive nature of hydrazoic acid at concentrations as low as 16% in the gas phase . Yields typically ranged from 60-70% due to side reactions and incomplete conversions .
Modern synthetic approaches have largely replaced hazardous hydrazoic acid generation with trimethylsilyl azide-based protocols . The optimized procedure involves the reaction of glycine ethyl ester hydrochloride with trimethylsilyl azide and trimethyl orthoformate in acetic acid, catalyzed by sodium acetate . This methodology demonstrates remarkable improvements in both safety and efficiency, achieving yields of 95-96% compared to the 60-70% obtained with traditional methods .
The reaction mechanism proceeds through a cascade pathway involving initial iminium intermediate formation between the orthoformate and glycine ester, followed by trimethylsilyl azide delivery of the azide group to facilitate cyclization without hydrazoic acid release . Temperature optimization studies reveal that reactions conducted at 70°C require 3 hours for completion, while lower temperatures of 55°C extend reaction times to 5.5 hours while maintaining high yields .
Recent advances in cobalt-catalyzed [3+2] cycloaddition have provided mechanistic insights into tetrazole formation [1] [2]. The cobalt(II) complex with tetradentate ligand N,N-bis(pyridin-2-ylmethyl)quinolin-8-amine efficiently catalyzes the cycloaddition of sodium azide to nitriles, producing 5-substituted 1H-tetrazoles in excellent yields [1] [2]. Detailed mechanistic investigations have revealed the intermediacy of a cobalt(II) diazido complex, which has been isolated and structurally characterized by single-crystal X-ray diffraction [2].
The catalytic cycle proceeds through initial formation of the cobalt-diazido intermediate species via reaction of the cobalt-chloride complex with sodium azide [2]. The nitrile substrate subsequently reacts with this active species to generate an intermediate cobalt complex containing both coordinated azide and nitrile ligands [2]. Infrared spectroscopic monitoring of the reaction between the diazido complex and benzonitrile reveals the appearance of new bands at 2048 and 2020 wavenumbers, corresponding to coordinated nitrile and azido ligands respectively [1].
The incorporation of the ethyl ester functionality in 1H-tetrazole-1-acetic acid, ethyl ester can be achieved through multiple esterification strategies, each offering distinct advantages depending on the synthetic context and substrate requirements.
Fischer esterification represents the most straightforward approach for ethyl ester formation, involving the direct reaction of 1H-tetrazole-1-acetic acid with ethanol under acidic catalysis [5] [6]. This classical method employs concentrated sulfuric acid or p-toluenesulfonic acid as catalysts, with reaction temperatures typically maintained between 60-110°C for 1-10 hours [6]. The reaction is inherently reversible, requiring either a large excess of ethanol or continuous removal of water byproduct through Dean-Stark distillation to drive the equilibrium toward ester formation [6].
The mechanism proceeds through protonation of the carboxylic acid carbonyl, followed by nucleophilic attack of ethanol at the electrophilic carbon center [6]. While effective, this approach requires careful optimization to prevent degradation of the tetrazole ring under the acidic conditions, particularly at elevated temperatures where tetrazole decomposition may occur above 250°C [3].
For tetrazole substrates requiring milder conditions, Steglich esterification offers an alternative approach using dicyclohexylcarbodiimide and 4-dimethylaminopyridine as coupling reagents [6]. This method proceeds under neutral to slightly basic conditions, minimizing the risk of acid-catalyzed tetrazole ring degradation while achieving efficient ester bond formation at room temperature.
Biocatalytic esterification methods have emerged as environmentally friendly alternatives for tetrazole ester synthesis [7]. Enzyme-catalyzed dynamic kinetic resolution has been successfully applied to the synthesis of 2,5-disubstituted tetrazole hemiaminal esters, with 72% of products obtained in excellent enantiopurities of 99% enantiomeric excess [7]. These methodologies demonstrate tunable stereoselectivity through selection of different enzyme types and show excellent catalyst recyclability for practical applications [7].
Recent developments in tetrazole chemistry have introduced the concept of latent active esters, where N-functionalized tetrazoles serve as masked carboxylic acid derivatives [8]. N-2,4-dinitrophenyltetrazoles function as bench-stable precursors that can be thermally activated to generate reactive intermediates suitable for esterification reactions [8]. This approach offers the advantage of bypassing traditional coupling reagents while maintaining excellent functional group tolerance.
The development of efficient catalytic systems for tetrazole-acetate synthesis has focused on enhancing reaction rates, improving yields, and minimizing environmental impact through the design of recyclable and environmentally benign catalysts.
Modern catalytic approaches have increasingly utilized heterogeneous nanocatalysts that combine high activity with easy separation and recyclability [9] [10]. The Fe₃O₄@SiO₂-Im(Br)-SB-Cu(II) nanocatalyst system demonstrates exceptional performance in aqueous medium, achieving 97% yields in tetrazole synthesis with minimal environmental impact [9]. This system benefits from the synergy between the metallic copper center and the imidazolium ion, providing both Lewis acid activation and enhanced substrate binding [9].
Magnetic nanocatalysts offer particular advantages for tetrazole synthesis due to their facile separation using external magnetic fields [10] [11]. The Fe₃O₄@BNPs-CPTMS-chitosan-Pd(0) nanocatalyst achieves maximum yields of 96% for tetrazole derivatives using only 2.8 mol% catalyst loading [10]. The chitosan component provides a green ligand environment while maintaining thermal and mechanical stability throughout multiple reaction cycles [10].
Cobalt oxide hollow sphere catalysts represent an innovative approach to tetrazole synthesis, offering exceptional stability and environmental friendliness [12]. The Co₃O₄ catalyst facilitates the reaction between sodium azide, arylamines, and triethyl orthoformate in acetic acid solvent at reduced temperatures of 70°C [12]. This system addresses the traditional challenges associated with high-temperature tetrazole synthesis, which typically involves dangerous hydrazoic acid generation and requires excessive sodium azide consumption [12].
The hollow spherical structure of Co₃O₄ provides enhanced surface area and improved mass transfer characteristics, contributing to reaction rates comparable to homogeneous systems while maintaining the advantages of heterogeneous catalysis [12]. Recyclability studies demonstrate sustained catalytic activity over multiple cycles with minimal leaching of the active metal species.
Microwave irradiation has emerged as a powerful tool for accelerating tetrazole synthesis while reducing energy consumption and reaction times [13]. Heterogeneous copper(II) catalysts in N-methyl-2-pyrrolidone solvent achieve complete conversion within 3-30 minutes under controlled microwave heating [13]. The reaction mechanism involves activation of nitrile groups by copper(II) species, followed by rapid [3+2] cycloaddition with sodium azide [13].
Palladium-cobalt nanoparticles decorated on multi-walled carbon nanotubes demonstrate exceptional performance under microwave conditions, completing tetrazole synthesis in approximately 10 minutes with yields ranging from 90-99% [14]. The heterogeneous nature of these catalysts facilitates simple workup procedures and enables catalyst recovery for subsequent reactions [14].
| Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Key Advantages |
|---|---|---|---|---|
| Cobalt(II) Complex | 60-80 | 3-8 | 85-95 | Homogeneous, mechanistic understanding |
| Trimethylsilyl Azide + Glycine Ester | 70 | 3-5.5 | 95-96 | No explosion risk, high yield |
| Fe₃O₄@SiO₂-Im(Br)-SB-Cu(II) | 80 | 4 | 97 | Recyclable, water medium |
| Cu(II) Heterogeneous | 60-80 | 0.05-0.5 | 90-98 | Microwave-assisted |
| Co₃O₄ Hollow Spheres | 70 | 3 | 92-95 | Environmentally friendly |
| Co-Ni/Fe₃O₄@MMSHS | 80 | 0.13-0.73 | 85-98 | Magnetic separation |
Organocatalytic methods have gained attention for their metal-free nature and potential for asymmetric synthesis [15]. Tetrazole-derived organocatalysts synthesized via azido-Ugi reactions with cyclic ketimines provide access to chiral tetrazole derivatives [15]. These systems enable the preparation of five-, six-, and seven-membered cyclic amines substituted with tetrazole rings, which serve as important organocatalysts for various transformations [15].
The choice between solid-phase and solution-phase synthesis strategies for 1H-tetrazole-1-acetic acid, ethyl ester depends on multiple factors including scale, purity requirements, and intended applications.
Solid-phase synthesis offers significant advantages for tetrazole derivative preparation, particularly in the context of combinatorial chemistry and library generation [16] [17]. The solid-phase approach enables rapid generation of diverse tetrazole libraries through parallel synthesis protocols, with representative libraries of 20 biphenyl tetrazoles successfully synthesized using this methodology [16].
Key advantages of solid-phase synthesis include simplified purification procedures through simple washing steps, elimination of complex extraction and chromatographic purification requirements, and excellent automation potential [18]. The chlorotrityl resin has proven particularly effective as a solid support for tetrazole synthesis, allowing efficient attachment of tetrazole-substituted monomers through ester linkage formation [19].
Solid-phase peptide synthesis protocols have been successfully adapted for tetrazole-containing peptidomimetics [17]. The approach involves loading tetrazole-substituted building blocks onto resin supports, followed by standard coupling and deprotection cycles to generate complex tetrazole-containing structures [17]. Cleavage from the resin using trifluoroethanol/acetic acid/dichloromethane (1:1:3) solution provides the target compounds in good yields [19].
Solution-phase synthesis remains the preferred approach for large-scale production and detailed mechanistic studies due to superior reaction monitoring capabilities and optimization potential [18]. The ability to monitor reactions through nuclear magnetic resonance spectroscopy and thin-layer chromatography provides real-time insight into reaction progress and enables precise optimization of reaction conditions [18].
Scale-up advantages of solution-phase synthesis become particularly apparent in industrial applications where kilogram quantities are required [20]. The established process for 1H-tetrazole-1-acetic acid ethyl ester production involves the reaction of 25.0 kg glycine ethyl ester hydrochloride with trimethylsilyl azide and trimethyl orthoformate, yielding 27.02 kg of product with 95% purity [20].
Solution-phase methods also provide superior functional group tolerance and enable the use of stoichiometric quantities of reagents rather than the excess typically required in solid-phase synthesis [18]. This efficiency translates to reduced material costs and simplified waste management procedures.
| Parameter | Solid-Phase | Solution-Phase | Preferred Application |
|---|---|---|---|
| Purification Ease | Excellent (simple washing) | Requires chromatography | Solid-phase |
| Reaction Monitoring | Limited (resin-bound) | Excellent (NMR, TLC) | Solution-phase |
| Scalability | Good (parallel synthesis) | Excellent (large scale) | Solution-phase |
| Reagent Efficiency | High excess required | Stoichiometric possible | Solution-phase |
| Workup Complexity | Simple (filtration) | Complex (extraction/crystallization) | Solid-phase |
| Cost Effectiveness | Higher cost | Lower cost | Solution-phase |
| Library Generation | Outstanding | Limited | Solid-phase |
| Automation Potential | Excellent | Moderate | Solid-phase |